

# 4-Fluoro-2-methylphenylacetic acid chemical properties

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## Compound of Interest

Compound Name: 4-Fluoro-2-methylphenylacetic acid

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An In-depth Technical Guide to **4-Fluoro-2-methylphenylacetic Acid**

## Introduction

**4-Fluoro-2-methylphenylacetic acid** is a fluorinated aromatic carboxylic acid. Its structural features, including a fluorine atom and a methyl group on the phenyl ring, make it a compound of interest in medicinal chemistry and organic synthesis. The presence of fluorine can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and other technical data relevant to researchers and drug development professionals.

## Chemical and Physical Properties

The key chemical and physical properties of **4-Fluoro-2-methylphenylacetic acid** are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> FO <sub>2</sub>	[1][2][3]
Molecular Weight	168.16 g/mol	[1][2][3]
CAS Number	407640-40-8	[1][3]
IUPAC Name	2-(4-fluoro-2-methylphenyl)acetic acid	[1]
Appearance	White to off-white solid (typical for similar compounds)	[4]
Solubility	Insoluble in water.[5]	[5]
Melting Point	75 - 78 °C (for the related compound 4-Isobutyl-alpha-methylphenylacetic acid)	[4]
Boiling Point	157 °C @ 4 mmHg (for the related compound 4-Isobutyl-alpha-methylphenylacetic acid)	[4]
pKa	Data not available	
XLogP3	1.8	[1]

Note: Experimental data such as melting point, boiling point, and pKa for **4-Fluoro-2-methylphenylacetic acid** are not readily available in the provided search results. The values for a structurally similar compound are provided for reference. Precise values should be determined experimentally.

## Experimental Protocols

### Synthesis of 4-Fluoro-2-methylphenylacetic Acid

A plausible synthetic route for **4-Fluoro-2-methylphenylacetic acid** can be conceptualized from related syntheses of fluorinated and methylated benzoic and phenylacetic acids.[6][7][8] A common approach involves the formation of a precursor, such as a substituted benzyl cyanide or acetophenone, followed by hydrolysis or rearrangement.

### A Potential Multi-Step Synthesis Protocol:

- Friedel-Crafts Acylation of 3-Fluorotoluene:
  - To a cooled solution of 3-fluorotoluene in a suitable solvent (e.g., 1,2-dichloroethane) under an inert atmosphere, add a Lewis acid catalyst such as anhydrous aluminum trichloride.[\[6\]](#)
  - Slowly add an acetylating agent, like acetyl chloride, while maintaining a low temperature (0-10 °C).
  - Monitor the reaction by a suitable technique (e.g., HPLC or TLC) until the starting material is consumed.
  - Quench the reaction by carefully adding it to ice water. Extract the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to yield the crude 4-fluoro-2-methylacetophenone.
- Willgerodt-Kindler Reaction:
  - In a reaction vessel, combine the 4-fluoro-2-methylacetophenone with sulfur and an amine, such as morpholine.[\[9\]](#)
  - Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
  - After completion, the intermediate thioamide is not isolated. The reaction mixture is cooled, and a solution of sodium hydroxide is added.
  - The mixture is then heated to reflux to hydrolyze the thioamide to the corresponding carboxylic acid.
  - After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the crude **4-Fluoro-2-methylphenylacetic acid**.[\[9\]](#)
- Purification:

- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure **4-Fluoro-2-methylphenylacetic acid**.<sup>[9]</sup>

## Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be used to confirm the structure of the final product. The proton NMR would show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methyl group protons. The carbon NMR would show the corresponding carbon signals.
- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations.

## Visualizations

### Logical Relationship of Structural Features

The following diagram illustrates the influence of the key structural components of **4-Fluoro-2-methylphenylacetic acid** on its chemical properties.

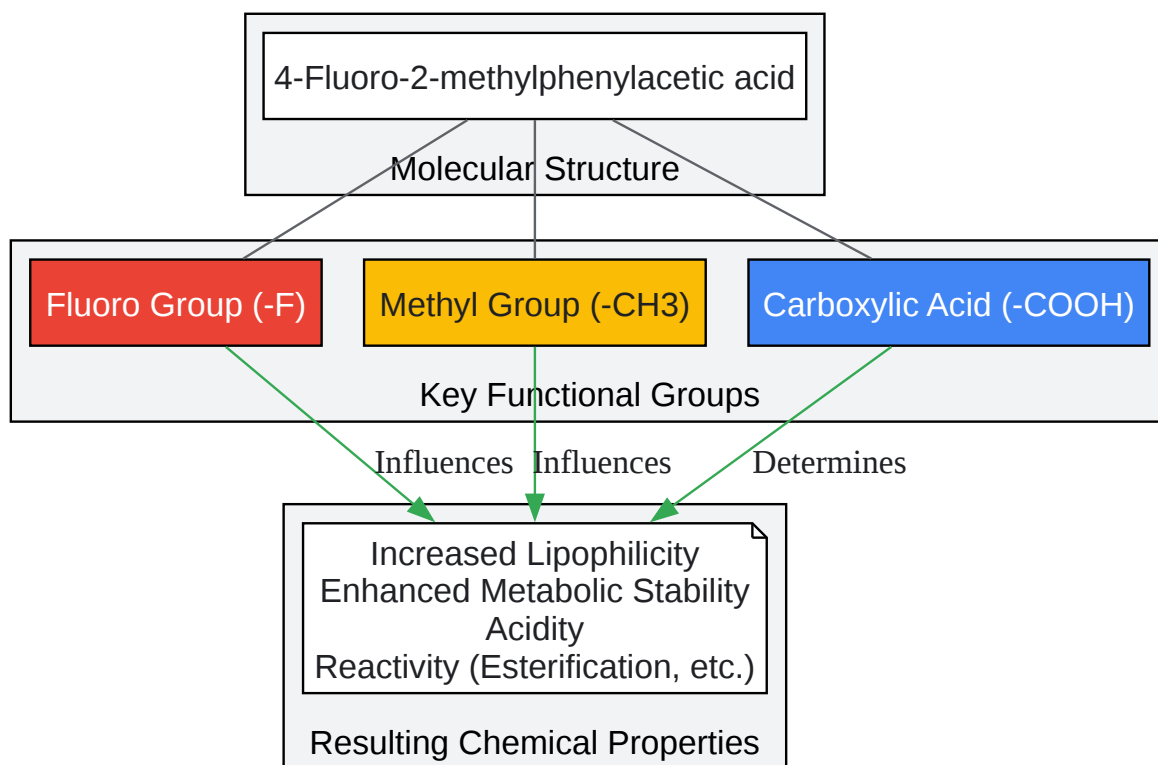


Figure 1: Structure-Property Relationships

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Figure 1: Structure-Property Relationships

## Proposed Synthesis Workflow

The diagram below outlines the key steps in a plausible synthetic pathway for **4-Fluoro-2-methylphenylacetic acid**.

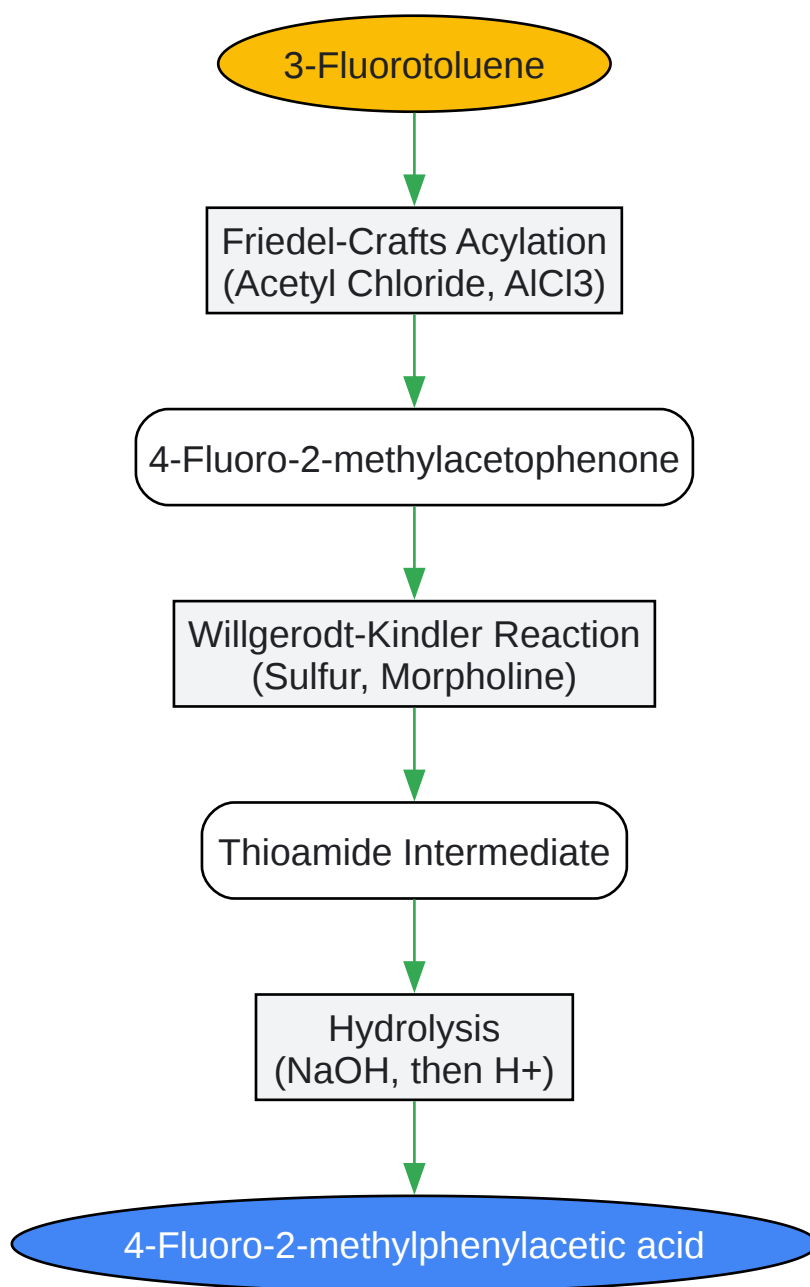


Figure 2: Proposed Synthesis Workflow

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Figure 2: Proposed Synthesis Workflow

## Safety and Handling

While a specific safety data sheet for **4-Fluoro-2-methylphenylacetic acid** was not found, as a carboxylic acid, it should be handled with appropriate care. It is likely to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety precautions, including the use of

personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[5]

## Conclusion

**4-Fluoro-2-methylphenylacetic acid** is a valuable building block for organic synthesis, particularly in the development of new pharmaceutical agents. This guide has provided a summary of its key chemical properties, a detailed plausible synthesis protocol, and visualizations to aid in understanding its structure-property relationships and synthesis. Further experimental work is required to fully characterize this compound, including determination of its pKa, melting point, and detailed spectral analysis.

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## References

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